molecular formula C23H23NO7 B2846598 2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862192-70-9

2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2846598
CAS No.: 862192-70-9
M. Wt: 425.437
InChI Key: ZQYFANJABMELKC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as the target compound) is a synthetic heterocyclic derivative belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its molecular formula is C₂₄H₂₅NO₇, with a molecular weight of 439.46 g/mol . The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (heating in appropriate solvents) .

Key structural features include:

  • A 2-hydroxyethyl group at position 2, introducing hydrophilicity.
  • A methyl group at position 7, modulating electronic and steric properties.

The compound exhibits a melting point of 195–197 °C and has been characterized via IR, ¹H/¹³C NMR, and mass spectrometry (APSI MS: 440.1 [M+1]⁺). Analytical data (C: 65.56%, H: 5.76%, N: 3.27%) align closely with theoretical calculations (C: 65.59%, H: 5.73%, N: 3.19%) .

Properties

IUPAC Name

2-(2-hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-12-5-6-15-14(9-12)20(26)18-19(24(7-8-25)23(27)22(18)31-15)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-6,9-11,19,25H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYFANJABMELKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of 1,2-dihydrochromeno derivatives. Its unique structure features a chromeno ring fused with a pyrrole moiety and is characterized by multiple functional groups. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C23H23NO7C_{23}H_{23}NO_{7} with a molecular weight of approximately 425.44 g/mol. The structural characteristics include:

  • Hydroxyethyl group : Enhances solubility and can participate in hydrogen bonding.
  • Trimethoxyphenyl substituents : Affect electron density and reactivity.
  • Pyrrole nitrogen : Capable of coordination with metal ions or participating in nucleophilic attacks.

These features suggest that the compound may exhibit significant biological activities, particularly in pharmacology.

Antioxidant Activity

Research has indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases . The presence of multiple functional groups in this compound may enhance its efficacy as an antioxidant.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in inflammatory processes. The trimethoxyphenyl group could enhance binding affinity due to increased hydrophobic interactions with target proteins. Such interactions are critical for modulating inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.

Anticancer Activity

The unique structural properties of this compound suggest potential applications in cancer treatment. Its ability to inhibit tumorigenesis has been highlighted in various studies. Compounds within the chromeno[2,3-c]pyrrole class have shown promise as glucokinase activators and mimetics of glycosaminoglycans, which are important in cancer cell signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : Interaction with receptors that mediate inflammatory responses or cell proliferation.
  • Antioxidant Defense : Scavenging free radicals and reducing oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dioneDimethoxy substitutionLacks hydroxyethyl group
7-Methyl-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dioneMethyl and methoxy substitutionDifferent substitution pattern
2-Hydroxy-5-methyl-1H-pyrrole-3-carboxylic acidCarboxylic acid groupFocus on carboxylic functionality

The uniqueness of this compound lies in its combination of hydroxyethyl and trimethoxy substituents on the chromeno-pyrrole framework which may confer distinct biological properties compared to its analogs.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant activities of various chromeno derivatives, it was found that those containing hydroxyethyl groups exhibited significantly higher radical scavenging capacities compared to their counterparts without such groups. This suggests that the structural modifications present in this compound could enhance its antioxidant potential.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of chromeno derivatives demonstrated that compounds similar to this compound inhibited the production of pro-inflammatory cytokines in vitro. This supports the hypothesis that this compound may serve as an effective anti-inflammatory agent by modulating immune responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : The target compound (52% yield) outperforms the allyl-substituted derivative (43%), suggesting that bulkier or electron-deficient aryl groups (e.g., 3,4,5-trimethoxyphenyl) may stabilize intermediates during synthesis .
  • Thermal Stability : Higher melting points (e.g., 235–237 °C for the allyl derivative) correlate with reduced hydroxyl or polar groups, enhancing crystallinity .
  • Spectral Signatures: All compounds show strong IR absorption at 1700–1720 cm⁻¹ (C=O stretching), confirming the conserved dihydrochromenopyrroledione core. NMR shifts for aromatic protons (δ 6.5–7.6 ppm) vary based on substituent electronic effects .

Q & A

Q. Critical parameters :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance yields of electrophilic substitutions, while ethanol minimizes side reactions in condensations .
  • Temperature control : Reflux (80–100°C) accelerates cyclization but may degrade thermally sensitive substituents; microwave-assisted synthesis reduces time by 40% .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrrole functionalization .
    Case study : Optimizing the hydroxyethyl group insertion increased yield from 62% to 78% by switching from THF to DMF at 60°C .

Advanced: How can contradictory bioactivity data across analogs be resolved?

Q. Strategies include :

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to identify pharmacophores. For example, 3,4,5-trimethoxyphenyl enhances cytotoxicity compared to mono-methoxy analogs .
  • Molecular docking : Compare binding affinities to targets like tubulin or topoisomerase II. The trimethoxyphenyl group shows stronger π-π stacking with tubulin’s active site (ΔG = -9.2 kcal/mol) .
  • Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from rapid degradation .

Advanced: What mechanistic studies elucidate its biological mode of action?

Q. Integrated approaches :

  • Enzyme inhibition kinetics : Measure KM and Vmax shifts for COX-2 or topoisomerase II via fluorogenic substrates .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) in treated cancer cells .
  • In vivo xenograft models : Assess tumor volume reduction (e.g., 50–70% at 10 mg/kg dosing) and correlate with pharmacokinetic data (t₁/₂ = 4–6 hours) .

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